molecular formula C18H15ClO2 B5724158 [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol

[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol

Cat. No. B5724158
M. Wt: 298.8 g/mol
InChI Key: NBRGQVAVPSJMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol, also known as SR-16157, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been synthesized and investigated for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting this enzyme, [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol in lab experiments is its specificity for the COX-2 enzyme, which allows for targeted inhibition of this enzyme without affecting other enzymes in the body. However, one limitation of using this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol in the treatment of various inflammatory and pain-related disorders. Finally, research is needed to investigate the long-term safety and efficacy of this compound in humans.
Conclusion
In conclusion, [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol is a chemical compound that has been studied for its potential therapeutic applications. This compound has been synthesized and investigated for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. While further research is needed, [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol shows promise as a potential treatment for various inflammatory and pain-related disorders.

Synthesis Methods

The synthesis of [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol involves the reaction of 5-chloro-2-(1-naphthylmethoxy)phenylboronic acid with methanol in the presence of a palladium catalyst. This reaction yields [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol as a white solid with a melting point of 137-139°C.

Scientific Research Applications

[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol has been studied for its potential therapeutic applications in various scientific research studies. This compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO2/c19-16-8-9-18(15(10-16)11-20)21-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-10,20H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRGQVAVPSJMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Chloro-2-(naphthalen-1-ylmethoxy)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.